

An In-Depth Technical Guide to Dimethyl 4-hydroxyphthalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl 4-hydroxyphthalate*

Cat. No.: *B1329615*

[Get Quote](#)

IUPAC Name: Dimethyl 4-hydroxybenzene-1,2-dicarboxylate

This technical guide provides a comprehensive overview of **Dimethyl 4-hydroxyphthalate**, a compound of interest for researchers, scientists, and drug development professionals. The guide covers its chemical identity, synthesis, analytical characterization, and known biological activities, with a focus on its potential as an anticancer and antifungal agent.

Chemical and Physical Properties

Dimethyl 4-hydroxyphthalate, also known as 4-hydroxyphthalic acid dimethyl ester, is a derivative of phthalic acid.^[1] Its chemical structure consists of a benzene ring substituted with two methyl ester groups at positions 1 and 2, and a hydroxyl group at position 4.^[1] This structural arrangement imparts specific chemical and biological properties.^[1]

Property	Value	Reference
CAS Number	22479-95-4	[1]
Molecular Formula	C ₁₀ H ₁₀ O ₅	[1]
Molecular Weight	210.18 g/mol	[1]
Appearance	White to pale yellow crystalline powder	[1]
Melting Point	110-111 °C	[1] [2]
Boiling Point	330.6 ± 22.0 °C	[1]
Density	1.284 ± 0.06 g/cm ³	[1]
InChI Key	JJXVDRYFBGDXOU- UHFFFAOYSA-N	[1]

Synthesis and Characterization

The primary method for synthesizing **Dimethyl 4-hydroxyphthalate** is through the esterification of 4-hydroxyphthalic acid with methanol.[\[1\]](#)[\[2\]](#) This reaction is typically catalyzed by a strong acid, such as sulfuric acid or thionyl chloride.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

- 4-hydroxyphthalic acid
- Anhydrous methanol
- Concentrated sulfuric acid
- Sodium bicarbonate solution (saturated)
- Ethyl acetate
- Anhydrous sodium sulfate

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Crystallization dish

Procedure:

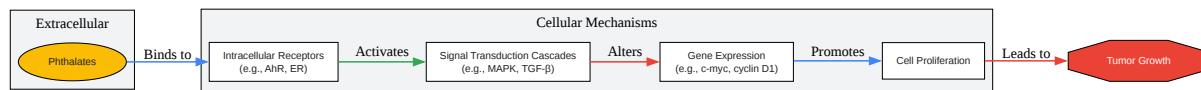
- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxyphthalic acid in an excess of anhydrous methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Heat the reaction mixture to reflux (approximately 65-80°C) and maintain for 6-8 hours.[\[1\]](#)
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol-water mixture, to yield pure **Dimethyl 4-hydroxyphthalate** as a crystalline solid.[\[1\]](#)

Analytical Characterization

The structure and purity of the synthesized **Dimethyl 4-hydroxyphthalate** can be confirmed using various analytical techniques.

Analytical Technique	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons and the two methyl ester groups.
¹³ C NMR	Resonances for the aromatic carbons, the carbonyl carbons of the ester groups, and the methyl carbons.
FT-IR	Characteristic absorption bands for the hydroxyl (-OH) group (broad peak around 3200-3400 cm ⁻¹), ester carbonyl (C=O) groups (sharp peak around 1720 cm ⁻¹), and C-O stretching.[1]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound.
HPLC	A single peak indicating the purity of the compound when analyzed using a suitable column (e.g., C18) and mobile phase with UV detection.[1]

Biological Activities and Potential Applications


Dimethyl 4-hydroxyphthalate has garnered attention for its potential biological activities, particularly its anticancer and antifungal properties.

Anticancer Activity

While specific IC₅₀ values for **Dimethyl 4-hydroxyphthalate** are not extensively reported in publicly available literature, some studies suggest that phthalates can influence cancer cell proliferation.[3] The proposed mechanisms of action for phthalates, in general, involve the modulation of various signaling pathways. It is suggested that **Dimethyl 4-hydroxyphthalate** may exert its effects through interactions with cellular membranes and disruption of cell

signaling mechanisms, potentially binding to intracellular receptors that influence tumor proliferation.[1][4]

Potential Signaling Pathways Involved in Phthalate-Induced Carcinogenesis:

[Click to download full resolution via product page](#)

Hypothesized signaling pathway for phthalate-induced cell proliferation.

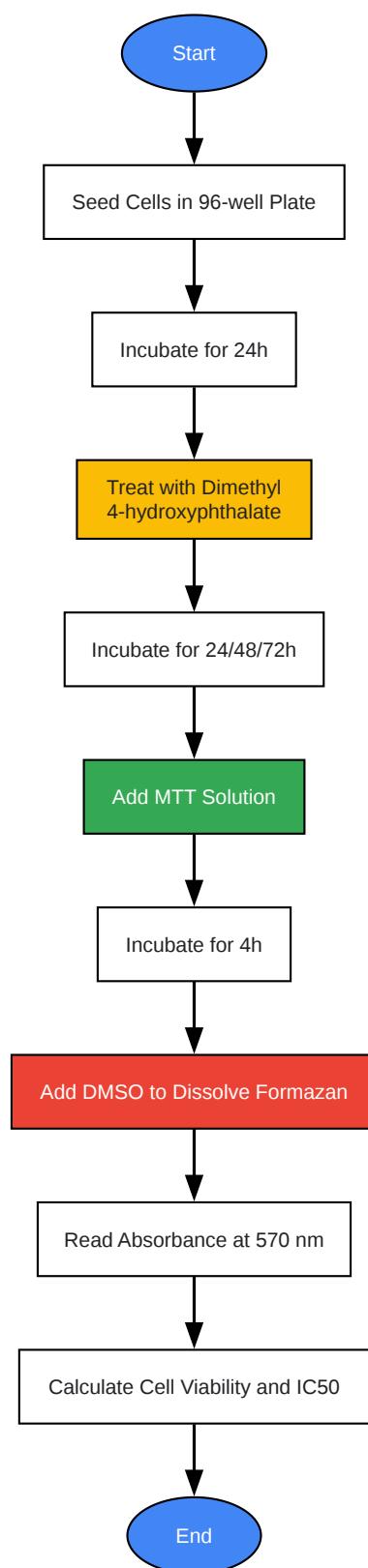
Antifungal Activity

Dimethyl 4-hydroxyphthalate has been reported to exhibit antifungal properties against endophytic fungi such as *Candida albicans*, *Penicillium chrysogenum*, and *Aspergillus niger*.[4] However, specific Minimum Inhibitory Concentration (MIC) values are not readily available in the literature. The mechanism of its antifungal action is not yet fully elucidated but may involve disruption of fungal cell membrane integrity or interference with essential metabolic pathways.

Experimental Protocols for Biological Assays

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.


Materials:

- Human cancer cell line (e.g., HeLa, MCF-7, A549)
- Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- **Dimethyl 4-hydroxyphthalate**

- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare a stock solution of **Dimethyl 4-hydroxyphthalate** in DMSO. Make serial dilutions in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

[Click to download full resolution via product page](#)

Workflow for the MTT cytotoxicity assay.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

- Fungal strain (e.g., *Candida albicans*)
- RPMI-1640 medium
- **Dimethyl 4-hydroxyphthalate**
- DMSO
- 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium.
- Compound Dilution: Prepare a stock solution of **Dimethyl 4-hydroxyphthalate** in DMSO and make serial two-fold dilutions in RPMI-1640 medium in a 96-well plate.
- Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubation: Incubate the plate at 35°C for 24-48 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., $\geq 50\%$ reduction in turbidity) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength.

Conclusion

Dimethyl 4-hydroxyphthalate is a compound with a well-defined chemical structure and established synthesis methods. Its potential anticancer and antifungal activities make it a subject of interest for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a framework for researchers to synthesize, characterize, and evaluate the biological properties of this molecule. Further studies are warranted to elucidate its precise mechanisms of action and to quantify its efficacy in various biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl 4-hydroxyphthalate | 22479-95-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Lower concentrations of phthalates induce proliferation in human breast cancer cells. | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 22479-95-4: Dimethyl 4-hydroxyphthalate | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Dimethyl 4-hydroxyphthalate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329615#iupac-name-for-dimethyl-4-hydroxyphthalate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com